
Iron, tris(diethyldithiocarbamato)-
Descripción general
Descripción
“Iron, tris(diethyldithiocarbamato)-” is a coordination complex of iron with diethyldithiocarbamate. It is a black solid that is soluble in organic solvents .
Synthesis Analysis
Iron tris(dithiocarbamate)s are typically prepared by salt metathesis reactions . Challenges experienced during the synthesis of dithiocarbamate and mechanisms to overcome them have been reviewed .Molecular Structure Analysis
This compound is an octahedral coordination complex of iron(III) with idealized D3 symmetry . The molecular formula is C15H30FeN3S6 .Chemical Reactions Analysis
Iron tris(dithiocarbamate)s characteristically react with nitric oxide to give Fe(dtc)2NO. This efficient chemical trapping reaction provides a means to detect NO . They also oxidize at relatively mild potentials to give isolable iron(IV) derivatives .Physical And Chemical Properties Analysis
The compound has a molar mass of 500.7 g/mol and appears as a dark brown to black solid . It has a density of 1.404 g/cm3 .Aplicaciones Científicas De Investigación
Enzyme Inhibition
Dithiocarbamate ligands, such as Iron(III) diethyldithiocarbamate, have been used as enzyme inhibitors . Their ability to form stable complexes with transition metals has been utilized in this application .
Treatment of Diseases
These compounds have been used in the treatment of various diseases, including HIV . Their unique properties make them effective in combating these diseases .
Anticancer Applications
Iron(III) diethyldithiocarbamate has been used in anticancer applications . The compound’s ability to form stable complexes with transition metals can be leveraged in the development of anticancer treatments .
Antimicrobial Applications
This compound has also found use in antimicrobial applications . Its unique properties make it effective in combating various microbial infections .
Medical Imaging
Iron(III) diethyldithiocarbamate has been used in medical imaging applications . For example, the synergistic application of magnetic resonance imaging (MRI) and positron emission tomography (PET) was achieved with radio-labelled copper dithiocarbamate bonded to iron trioxide .
Detection of Nitric Oxide
Iron tris(dithiocarbamate)s characteristically react with nitric oxide to give Fe(dtc)2NO . This efficient chemical trapping reaction provides a means to detect NO .
Industrial Applications
Iron(III) diethyldithiocarbamate finds use in various industrial applications such as vulcanization accelerator, froth flotation collector, antifouling, coatings, lubricant additives and sensors .
Agricultural Applications
Finally, the agricultural uses and remediation of heavy metals via dithiocarbamate compounds are comprehensively discussed . This includes the use of Iron(III) diethyldithiocarbamate in these applications .
Mecanismo De Acción
Target of Action
Iron, tris(diethyldithiocarbamato)-, also known as Iron(III) diethyldithiocarbamate, is a coordination complex of iron with diethyldithiocarbamate . The primary target of this compound is nitric oxide (NO). Iron tris(diethyldithiocarbamate) characteristically reacts with nitric oxide to form Fe(dtc)2NO . This efficient chemical trapping reaction provides a means to detect NO .
Mode of Action
The compound’s interaction with its target, nitric oxide, results in the formation of Fe(dtc)2NO . This reaction is a part of the compound’s mode of action. The magnetism of these complexes is sensitive to the nature of the amine substituents as well as to temperature . This behavior is consistent with an equilibrium between two or more spin states .
Biochemical Pathways
The biochemical pathways affected by Iron(III) diethyldithiocarbamate are primarily related to nitric oxide signaling. By reacting with nitric oxide, the compound can influence the availability and detection of this important signaling molecule .
Pharmacokinetics
It is known that the compound is a black solid that is soluble in organic solvents . This solubility could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thereby its bioavailability.
Result of Action
The primary result of the action of Iron(III) diethyldithiocarbamate is the formation of Fe(dtc)2NO, which provides a means to detect nitric oxide . This can have significant implications for cellular signaling processes that involve nitric oxide.
Action Environment
The action of Iron(III) diethyldithiocarbamate can be influenced by environmental factors such as temperature and the presence of nitric oxide . The compound’s reactivity with nitric oxide and its sensitivity to temperature could potentially affect its efficacy and stability.
Direcciones Futuras
Propiedades
IUPAC Name |
N,N-diethylcarbamodithioate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H11NS2.Fe/c3*1-3-6(4-2)5(7)8;/h3*3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPCJVLKOFIRMS-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30FeN3S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161134 | |
| Record name | Iron, tris(diethyldithiocarbamato)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron, tris(diethyldithiocarbamato)- | |
CAS RN |
13963-59-2 | |
| Record name | Iron diethyldithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13963-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron(III) diethyldithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron, tris(diethyldithiocarbamato)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(diethyldithiocarbamato-S,S')iron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iron(III) diethyldithiocarbamate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q2Y3B3BSF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Iron(III) diethyldithiocarbamate interact with nitric oxide (NO) and what are the downstream effects?
A1: Iron(III) diethyldithiocarbamate demonstrates a notable interaction with nitric oxide (NO). Upon binding with NO, the compound undergoes a change in its electronic structure, leading to a distinct shift in its UV/Vis spectrum. This spectral shift, specifically a red shift in the Soret absorption band from 410 to 419 nm, is indicative of the complex formation between Iron(III) diethyldithiocarbamate and NO []. Additionally, this interaction can be observed through Electron Paramagnetic Resonance (EPR) spectroscopy, where a characteristic signal emerges upon NO binding []. Interestingly, the formed complex, Iron(III) diethyldithiocarbamate:NO, exhibits enhanced stability when entrapped within a sol-gel matrix compared to its stability in aqueous solutions []. This finding suggests the potential for utilizing Iron(III) diethyldithiocarbamate in NO sensing applications, particularly when integrated into a suitable matrix.
Q2: What is the molecular formula, weight, and available spectroscopic data for Iron(III) diethyldithiocarbamate?
A2: While the provided research excerpts don't explicitly state the molecular formula and weight of Iron(III) diethyldithiocarbamate, they offer valuable spectroscopic data. The research highlights a key spectral characteristic observed in UV/Vis spectroscopy: a band at 367 nm present in both Iron(III) diethyldithiocarbamate:NO solutions and when the complex is entrapped within a sol-gel matrix []. This spectral signature serves as a valuable tool for identifying and characterizing the compound, especially in its NO-bound form. Furthermore, the research emphasizes the application of EPR spectroscopy for investigating Iron(III) diethyldithiocarbamate. The observation of a distinct EPR signal, similar to that found in solutions of the compound at 77K, provides further evidence of complex formation with NO and offers insights into its electronic structure [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




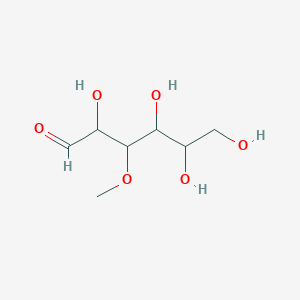
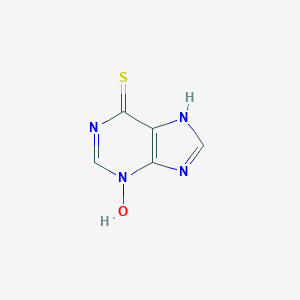
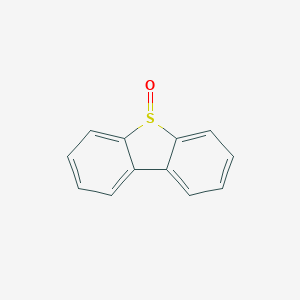
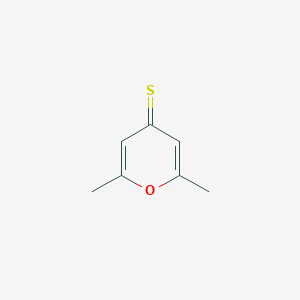

![Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester](/img/structure/B87188.png)
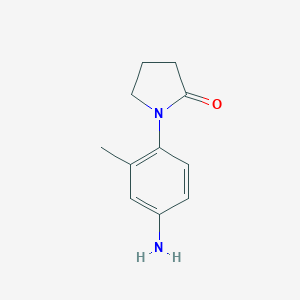
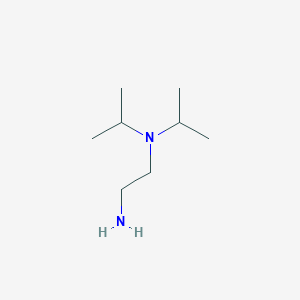
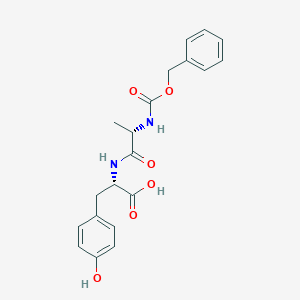
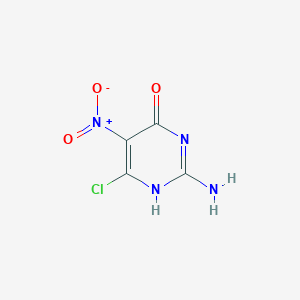


![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)